4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester
Description
This compound is a morpholinecarbodithioate ester derivative characterized by a 2-oxoethyl backbone functionalized with a 4,5,6,7-tetrahydro-2-benzothiazolylamino group. The morpholinecarbodithioate moiety imparts sulfur-rich reactivity, making it a candidate for applications in coordination chemistry, agrochemicals, or pharmaceuticals. Its structural complexity arises from the fused tetrahydrobenzothiazole ring, which may enhance metabolic stability compared to non-cyclic analogs . The compound is typically synthesized via nucleophilic substitution or coupling reactions involving morpholine-4-carbodithioic acid and activated esters of 2-amino-substituted benzothiazoles.
Properties
CAS No. |
126830-81-7 |
|---|---|
Molecular Formula |
C14H19N3O2S3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H19N3O2S3/c18-12(9-21-14(20)17-5-7-19-8-6-17)16-13-15-10-3-1-2-4-11(10)22-13/h1-9H2,(H,15,16,18) |
InChI Key |
UZURKWYRKRDHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC(=S)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester typically involves the reaction of morpholine with carbon disulfide to form morpholinecarbodithioic acid. This intermediate is then reacted with 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbodithioic acid group.
Reduction: Reduction reactions may target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones may be formed.
Reduction: Alcohols or amines may be produced.
Substitution: Various substituted benzothiazole derivatives can be obtained.
Scientific Research Applications
4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may play a crucial role in binding to these targets, while the morpholine and carbodithioic acid groups contribute to the overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of morpholinecarbodithioate esters with structural variations in the substituents attached to the 2-oxoethyl group. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent-Driven Bioactivity :
- The tetrahydrobenzothiazole group in the target compound and 38221-39-5 may enhance binding to thiamine-dependent enzymes or neurological targets, as seen in benzothiazole-based drugs like riluzole .
- Chromone-containing analogs (e.g., 182119-04-6) exhibit divergent properties, such as radical scavenging, due to the aromatic ketone system .
- Triazine derivatives (e.g., 361999-82-8) are structurally distinct, with applications skewed toward agrochemicals rather than pharmaceuticals .
Physicochemical Properties :
- All analogs share low aqueous solubility, typical of morpholinecarbodithioates. However, the triazine derivative’s higher molecular weight (~450 g/mol) may reduce bioavailability compared to the target compound (~380–400 g/mol).
Synthetic Utility: The target compound’s tetrahydrobenzothiazole moiety requires multi-step synthesis (e.g., cyclohexenone thioamidation followed by esterification), whereas triazine derivatives are often synthesized via nucleophilic displacement on chlorotriazines .
Biological Activity
4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester is a complex organic compound with significant potential in medicinal chemistry and various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H19N3O2S3
- Molecular Weight : 357.06 g/mol
- CAS Number : 126830-81-7
The biological activity of 4-Morpholinecarbodithioic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to modulate enzyme activities and influence signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Antioxidant Activity : It exhibits properties that may reduce oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory actions that could benefit conditions characterized by chronic inflammation.
Antioxidant Properties
A study investigating the antioxidant capacity of similar compounds indicated that morpholine derivatives can significantly reduce oxidative stress markers in vitro. The presence of the benzothiazole moiety enhances this effect by stabilizing radical intermediates.
Anti-cancer Activity
Research has shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. In a comparative study, 4-Morpholinecarbodithioic acid demonstrated selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
Case Study 1: Neuroprotective Effects
In a recent investigation into neuroprotective agents, 4-Morpholinecarbodithioic acid was tested for its ability to protect neuronal cells from glutamate-induced toxicity. Results showed a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
Another study focused on inflammatory models in mice demonstrated that administration of this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 4-Morpholinecarbodithioic Acid | C14H19N3O2S3 | Antioxidant, Anti-inflammatory | Effective against oxidative stress |
| 1-Pyrrolidinecarbodithioic Acid | C14H19N3OS3 | Cytotoxicity in cancer cells | Similar structure but different activity profile |
| Benzothiazole Derivatives | Varies | Antimicrobial, Anticancer | Commonly studied for various biological effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Morpholinecarbodithioic acid derivatives, and how can reaction conditions be optimized for high yields?
- Methodological Answer : Synthesis typically involves coupling morpholinecarbodithioic acid with activated esters or amines. For example, procedures analogous to triazine-based coupling (e.g., using trichlorotriazine intermediates with phenols or amines, as in and ) can be adapted. Optimization includes controlling temperature (e.g., 45°C for 1 hour in ) and stoichiometric ratios. Purification via column chromatography or recrystallization is recommended, with TLC (e.g., hexane/EtOH 1:1 in ) for monitoring progress .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Use NMR (DMSO-) to confirm proton environments, such as morpholine ring protons (δ ~3.86 ppm) and benzothiazolyl NH signals (). Mass spectrometry (HRMS) validates molecular weight, while TLC (Rf values) and HPLC ensure purity. IR spectroscopy can identify dithiocarbamate (C=S) stretches (~1200–1000 cm) .
Q. What stability considerations are critical for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound’s dithiocarbamate group is prone to oxidation. Store under inert gas (N) at –20°C in amber vials. Regular stability assays via NMR or HPLC are advised to detect decomposition. Avoid aqueous or high-humidity environments to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dithiocarbamate group in catalytic or biological interactions?
- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution, revealing nucleophilic sites (e.g., sulfur atoms). Molecular docking studies (using software like AutoDock) may predict binding affinities to biological targets, such as enzymes with thiol-containing active sites. Compare results with experimental IC values from enzyme inhibition assays .
Q. What experimental frameworks address contradictions in reported bioactivity data for morpholine-dithiocarbamate hybrids?
- Methodological Answer : Design dose-response studies across multiple cell lines (e.g., cancer vs. normal) to validate specificity. Use orthogonal assays (e.g., ATP-based viability tests vs. apoptosis markers) to confirm mechanisms. Cross-reference with structural analogs (e.g., antitumor sulfonamides in ) to isolate structure-activity relationships (SAR) .
Q. How can heterogeneous catalysis enhance the scalability of synthesizing this compound’s benzothiazolyl moiety?
- Methodological Answer : Immobilize catalysts (e.g., Pd on mesoporous silica) to improve reaction efficiency and recyclability. Monitor kinetics via in situ FTIR or Raman spectroscopy. Compare turnover numbers (TON) and activation energies (E) under flow vs. batch conditions, leveraging process control methodologies in (CRDC RDF2050108) .
Q. What role does the morpholine ring’s conformation play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer : Perform conformational analysis using X-ray crystallography or NOESY NMR to correlate ring puckering with solubility and membrane permeability. Assess bioavailability via Caco-2 cell monolayer assays and compare logP values (experimental vs. computational) to optimize lead candidates .
Methodological Guidance for Experimental Design
- Theoretical Frameworks : Link studies to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or bioactivity hypotheses (e.g., Michaelis-Menten kinetics for enzyme inhibition) ( ).
- Data Validation : Use triplicate replicates with statistical analysis (e.g., ANOVA) to ensure reproducibility. Cross-validate spectroscopic data with synthetic intermediates ().
- Interdisciplinary Approaches : Combine chemical synthesis (CRDC RDF2050103) with computational modeling and biological screening to address multifunctional applications ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
